molecular formula C4H9NO3 B12053886 L-Threonine-D5

L-Threonine-D5

Cat. No.: B12053886
M. Wt: 124.15 g/mol
InChI Key: AYFVYJQAPQTCCC-WKHZCAFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine-D5 is a deuterium-labeled form of L-Threonine, a naturally occurring amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. L-Threonine itself is essential for protein synthesis and various metabolic functions in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-D5 can be synthesized through microbial fermentation, where specific strains of bacteria are engineered to incorporate deuterium into the L-Threonine molecule. The fermentation process involves culturing the bacteria in a medium containing deuterated water (D2O) and other necessary nutrients. The bacteria metabolize the deuterated water, incorporating deuterium into the L-Threonine produced .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration. After fermentation, the product is purified using techniques like crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate this compound from these keto acids .

Scientific Research Applications

L-Threonine-D5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Threonine-D5 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Threonine. The deuterium labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonine-D5 is unique due to its specific labeling with deuterium, which provides distinct advantages in research. The deuterium atoms make it possible to study metabolic pathways with greater precision and accuracy compared to non-labeled compounds. This makes this compound particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

124.15 g/mol

IUPAC Name

(2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D

InChI Key

AYFVYJQAPQTCCC-WKHZCAFQSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)N

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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